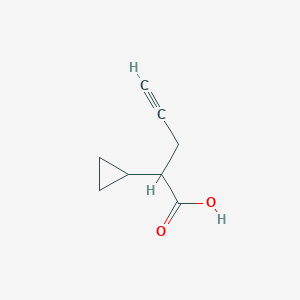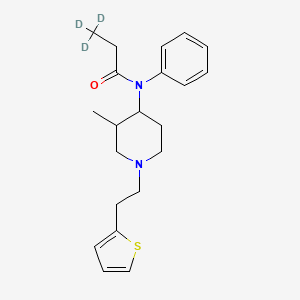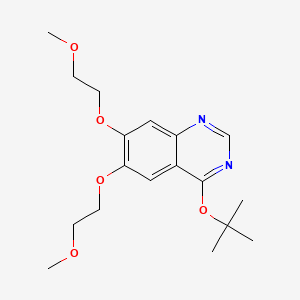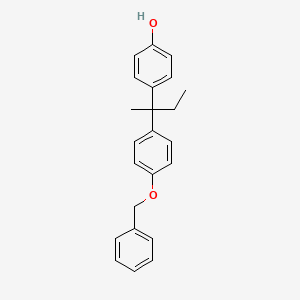
2-Cyclopropylpent-4-ynoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopropylpent-4-ynoic acid is an organic compound characterized by the presence of a cyclopropyl group attached to a pentynoic acid chain. This compound is notable for its unique structural features, which include a three-membered cyclopropane ring and a triple bond within the pentynoic acid chain. These structural elements contribute to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylpent-4-ynoic acid typically involves the formation of the cyclopropane ring followed by the introduction of the pentynoic acid chain. One common method involves the cyclopropanation of an appropriate alkene precursor using a reagent such as diazomethane or a transition metal catalyst. The resulting cyclopropane intermediate is then subjected to further functionalization to introduce the pentynoic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions followed by subsequent functional group transformations. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity in industrial settings.
化学反应分析
Types of Reactions: 2-Cyclopropylpent-4-ynoic acid undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds are often used.
Major Products Formed:
Oxidation: Formation of cyclopropyl ketones or carboxylic acids.
Reduction: Formation of cyclopropyl alkenes or alkanes.
Substitution: Formation of various substituted cyclopropyl derivatives.
科学研究应用
2-Cyclopropylpent-4-ynoic acid finds applications in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-Cyclopropylpent-4-ynoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the cyclopropane ring and the triple bond can influence the compound’s binding affinity and specificity.
相似化合物的比较
Cyclopropylacetic acid: Contains a cyclopropane ring attached to an acetic acid moiety.
Pent-4-ynoic acid: Features a pentynoic acid chain without the cyclopropane ring.
Cyclopropylpropanoic acid: Contains a cyclopropane ring attached to a propanoic acid chain.
Uniqueness: 2-Cyclopropylpent-4-ynoic acid is unique due to the combination of the cyclopropane ring and the pentynoic acid chain. This structural arrangement imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C8H10O2 |
|---|---|
分子量 |
138.16 g/mol |
IUPAC 名称 |
2-cyclopropylpent-4-ynoic acid |
InChI |
InChI=1S/C8H10O2/c1-2-3-7(8(9)10)6-4-5-6/h1,6-7H,3-5H2,(H,9,10) |
InChI 键 |
BJASHKYRWDAPDM-UHFFFAOYSA-N |
规范 SMILES |
C#CCC(C1CC1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Mercapto-N6-[[(4-nitrophenyl)methoxy]carbonyl]lysine](/img/structure/B13437283.png)




![3-(P-Tolyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13437309.png)
![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine](/img/structure/B13437316.png)
![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methylsulfanyl-1H-purin-6-one](/img/structure/B13437323.png)
![N-[3-[[4-[(3-Methoxy[1,1'-biphenyl]-4-yl)methyl]-1-piperazinyl]carbonyl]phenyl]-2-naphthalenecarboxamide](/img/structure/B13437337.png)


![8-[(Hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]isoquinoline](/img/structure/B13437383.png)


